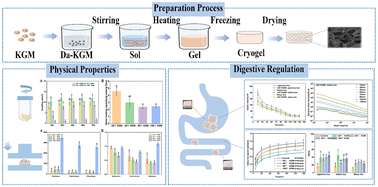Preparation of a novel expandable konjac fiber at different freezing temperatures and exploration of its digestion regulation functions†
Food & Function Pub Date: 2023-11-16 DOI: 10.1039/D3FO03814A
Abstract
A new form of konjac fiber was successfully prepared, and it could instantaneously expand when in contact with the digestive fluid. The expanded konjac fiber could inhibit the digestion of the ingested food by competing with the substrate for digestive enzymes and space. The konjac fiber with desirable physical properties was obtained at 4 different freezing temperatures (−20 °C, −40 °C, −80 °C, and −196 °C), and the digestion regulation mechanisms of these fibers were systematically explored. The results showed that the konjac fiber prepared at −20 °C displayed an outstanding performance in delaying gastric emptying and preventing intestinal starch hydrolysis, while the fiber prepared under liquid nitrogen conditions (−196 °C) showed the weakest digestion regulation ability. However, the digestion regulation ability of this novel fiber was highly related to the food rheological property, and it exhibited a stronger interference effect on high-viscosity food. Our novel konjac fibers exhibited a great digestion regulation potential. Our findings provide valuable references for the development of dietary fiber-based satiety-enhancing functional foods.


Recommended Literature
- [1] Ascertaining genuine SERS spectra of p-aminothiophenol
- [2] Pd supported N-doped CeO2 as an efficient hydrogen oxidation reaction catalyst in PEMFC†
- [3] Synthesis of di-, tri- and penta-nuclear titanium(iv) species from reactions of titanium(iv) alkoxides with 2,2′-biphenol (H2L1) and 1,1′-binaphthol (H2L2); crystal structures of [Ti3(μ2-OPri)2(OPri)8L1], [Ti3(OPri)6L13], [Ti5(μ3-O)2(μ2-OR)2(OR)6L14] (R = OPri, OBun) and [Ti2(OPri)4L22]
- [4] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
- [5] Disentangling physics and chemistry in AGB outflows: revealing degeneracies when adding complexity†
- [6] Defining oxyanion reactivities in base-promoted glycosylations†‡
- [7] Chimeric GNA/DNA metal-mediated base pairs†
- [8] Theoretical equilibrium shape of hydroxyapatite, revised†
- [9] A pentaquinone based probe for relay recognition of F− and Cu2+ ions: sequential logic operations at the molecular level†
- [10] A thermochromic silver nanocluster exhibiting dual emission character†

Journal Name:Food & Function
Research Products
-
CAS no.: 141807-57-0









